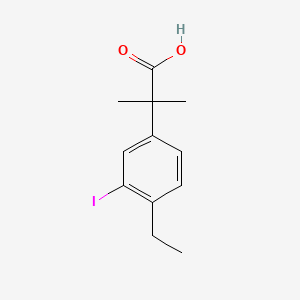

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-4-8-5-6-9(7-10(8)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVGXZCQYVEAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(C)(C)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252711 | |

| Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256584-73-2 | |

| Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256584-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2] This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process development.

Primary Synthetic Pathway: From 2-Methyl-2-phenylpropanoic Acid

This route commences with the readily available starting material, 2-methyl-2-phenylpropanoic acid, and proceeds through a four-step sequence involving bromination, vinylation, reduction, and iodination.

Diagram of the Primary Synthetic Pathway

Caption: Primary synthesis route for this compound.

Experimental Protocols and Data

This step involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.

Experimental Protocol:

-

In a three-necked round-bottom flask, suspend 2-methyl-2-phenylpropanoic acid (1.0 eq) in water.

-

Slowly add bromine (1.05 eq) to the suspension at ambient temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by gas chromatography (GC).

-

Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from aqueous methanol.

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-2-phenylpropanoic acid | US20120309973A1 |

| Reagents | Bromine, Hydrochloric acid | US20120309973A1 |

| Solvent | Water | US20120309973A1 |

| Reaction Temperature | Ambient to 80°C | US20120309973A1 |

| Yield | 78-81% | US20120309973A1 |

| Purity (GC) | >99% | US20120309973A1 |

This step utilizes a Suzuki-Miyaura cross-coupling reaction to introduce a vinyl group.

Experimental Protocol:

-

In a sealed tube under a nitrogen atmosphere, combine 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq), potassium vinyltrifluoroborate (1.0 eq), palladium(II) chloride (0.02 eq), triphenylphosphine (0.06 eq), and cesium carbonate (3.0 eq).

-

Add a 9:1 mixture of THF and water as the solvent.

-

Heat the reaction mixture at 85°C for 22 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-(4-Bromophenyl)-2-methylpropanoic acid | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |

| Reagents | Potassium vinyltrifluoroborate, PdCl2, PPh3, Cs2CO3 | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |

| Solvent | THF/H2O (9:1) | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |

| Reaction Temperature | 85°C | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |

| Yield | Moderate to good | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |

The vinyl group is reduced to an ethyl group via catalytic hydrogenation.

Experimental Protocol:

-

In a suitable pressure vessel, dissolve 2-(4-vinylphenyl)-2-methylpropanoic acid (1.0 eq) in methanol.

-

Add 5% palladium on carbon (Pd/C) catalyst.

-

Pressurize the vessel with hydrogen gas (1 MPa) and stir the mixture at room temperature for 2 hours.

-

Monitor the reaction for the complete consumption of the starting material by HPLC.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

| Parameter | Value | Reference |

| Starting Material | 2-(4-Vinylphenyl)-2-methylpropanoic acid | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |

| Reagent | Hydrogen gas | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |

| Catalyst | 5% Palladium on Carbon | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |

| Solvent | Methanol | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |

| Reaction Temperature | Room Temperature | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |

| Yield | >99% | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |

The final step is the regioselective iodination of the aromatic ring.

Experimental Protocol:

-

In a round-bottom flask, suspend 2-(4-ethylphenyl)-2-methylpropanoic acid (1.0 eq) and N-iodosuccinimide (1.0 eq) in acetonitrile.

-

Cool the mixture to 15-25°C.

-

Slowly add methanesulfonic acid (1.5 eq).

-

Monitor the reaction by HPLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium hydrogen sulfate.

-

Extract the product and purify as necessary.

| Parameter | Value | Reference |

| Starting Material | 2-(4-Ethylphenyl)-2-methylpropanoic acid | WO2019038779A1 |

| Reagents | N-Iodosuccinimide, Methanesulfonic acid | WO2019038779A1 |

| Solvent | Acetonitrile | WO2019038779A1 |

| Reaction Temperature | 15-25°C | WO2019038779A1 |

| Yield | High | WO2019038779A1 |

Alternative Synthetic Pathway: From 4-Ethylacetophenone

An alternative route begins with 4-ethylacetophenone and proceeds via a Willgerodt-Kindler reaction, followed by α-methylation and iodination.

Diagram of the Alternative Synthetic Pathway

Caption: Alternative synthesis route for this compound.

Experimental Protocols and Data

This two-step sequence converts the ketone to a carboxylic acid.

Experimental Protocol:

-

Heat a mixture of 4-ethylacetophenone (1.0 eq), sulfur, and morpholine. The reaction can be performed under conventional heating or microwave irradiation.

-

The resulting thioamide is then hydrolyzed using a strong acid or base to yield 2-(4-ethylphenyl)acetic acid.

| Parameter | Value | Reference |

| Starting Material | 4-Ethylacetophenone | Willgerodt rearrangement - Wikipedia |

| Reagents | Sulfur, Morpholine, Acid/Base for hydrolysis | Willgerodt rearrangement - Wikipedia |

| Yield | Varies | Willgerodt rearrangement - Wikipedia |

This step involves the α-methylation of the carboxylic acid precursor.

Experimental Protocol:

-

Convert 2-(4-ethylphenyl)acetic acid to its corresponding ester or amide.

-

Treat the ester or amide with a strong base (e.g., LDA) followed by a methylating agent (e.g., methyl iodide) to introduce the α-methyl group.

-

Hydrolyze the resulting α-methylated ester or amide to obtain the carboxylic acid.

| Parameter | Value | Reference |

| Starting Material | 2-(4-Ethylphenyl)acetic acid | General organic chemistry principles |

| Reagents | Methylating agent (e.g., MeI), Strong base (e.g., LDA) | General organic chemistry principles |

| Yield | Varies | General organic chemistry principles |

The final iodination step is the same as in the primary pathway.

Experimental Protocol:

(Refer to the protocol for Step 4 of the Primary Synthetic Pathway)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction setup, monitoring, workup, and purification.

Caption: General experimental workflow for a synthetic chemistry step.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available analytical capabilities.

References

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid chemical properties

An In-depth Technical Guide to 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical data for this compound, a key intermediate in the synthesis of the anticancer drug Alectinib.[1][2][3]

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzene ring functionalized with ethyl, iodo, and 2-methylpropanoic acid groups.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1256584-73-2[1][2][4][5] |

| Molecular Formula | C₁₂H₁₅IO₂[1][6][7] |

| Synonyms | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid[2][6], 2-(3-Iodo-4-ethylphenyl)-2-methylpropionic acid[1][6][8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 318.15 g/mol | [1][6] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 369.6 ± 27.0 °C (Predicted) | [1][6] |

| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 4.32 ± 0.11 (Predicted) | [1][6] |

| Storage | 2-8°C, sealed in dry, dark conditions |[6][9] |

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of Alectinib.[2][3] Alectinib is a second-generation tyrosine kinase inhibitor that targets anaplastic lymphoma kinase (ALK).[2][3] It is used in the treatment of ALK-positive non-small cell lung cancer.[2] The specific structure of this compound is integral to forming the core of the final Alectinib molecule.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via multiple routes. Below are summaries of cited experimental methodologies.

Method 1: Direct Iodination

A direct approach involves the iodination of its non-iodinated precursor.[3][6]

-

Starting Material: 2-(4-Ethylphenyl)-2-methylpropanoic acid (CAS 1247119-83-0)[8]

-

Reagents: N-Iodosuccinimide (NIS) as the iodinating agent, and concentrated sulfuric acid or acetic acid as the solvent/catalyst.[3][6]

-

Protocol Summary: The reaction involves treating 2-(4-Ethylphenyl)-2-methylpropanoic acid with N-Iodosuccinimide in acetic acid. The reaction proceeds for approximately 2 hours to yield the final product.[6] The regioselectivity of the iodination at the 3-position is directed by the activating ethyl group at the 4-position.

Method 2: Multi-step Synthesis from a Brominated Precursor

A more complex route involves several transformations starting from a brominated analog, which may be advantageous for process scaling and control.[3]

-

Starting Material: 2-(4-Bromophenyl)-2-methylpropanoic acid.

-

Step 1: Suzuki Coupling: The bromo-compound reacts with potassium vinyltrifluoroborate in the presence of a palladium acetate catalyst and potassium carbonate to produce 2-(4-Vinylphenyl)-2-methylpropanoic acid.

-

Step 2: Reduction: The vinyl group is then reduced to an ethyl group using hydrogen gas with a palladium on carbon (Pd/C) catalyst in ethanol, yielding 2-(4-Ethylphenyl)-2-methylpropanoic acid.

-

Step 3: Iodination: The resulting compound is iodinated using N-iodosuccinimide and concentrated sulfuric acid in acetic acid to produce the final product, this compound.[3]

Visualized Synthesis Workflow

The following diagram illustrates the multi-step synthesis pathway described in Method 2.

Caption: Multi-step synthesis of the target compound from a brominated precursor.

Biological Significance and Downstream Signaling

As a stable intermediate, this compound is not expected to have intrinsic biological activity or its own signaling pathway. Its significance lies in its role as a precursor to Alectinib. The final drug, Alectinib, functions by inhibiting ALK phosphorylation. This inhibition blocks downstream signaling pathways, including the STAT3 and AKT pathways, which ultimately reduces tumor cell viability and proliferation in ALK-positive cancers.[3]

The diagram below illustrates the mechanism of action of Alectinib, the final product derived from the title compound.

Caption: Simplified signaling pathway inhibited by Alectinib.

References

- 1. This compound CAS 1256584-73-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 4. 1256584-73-2,this compound,Alectinib-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 5. 1256584-73-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 1256584-73-2 [chemicalbook.com]

- 7. synthonix.com [synthonix.com]

- 8. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 9. 1256584-73-2|this compound|BLD Pharm [bldpharm.com]

Spectroscopic and Synthetic Profile of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2][3] Due to the limited availability of public domain raw experimental data for this specific compound, this document presents a detailed profile based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing expected data ranges, detailed experimental protocols for synthesis and characterization, and visual representations of the synthetic workflow.

Introduction

This compound (Figure 1) is a crucial building block in the multi-step synthesis of Alectinib, a highly potent and selective second-generation drug used in the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements.[1][3] The structural features of this intermediate, including the carboxylic acid moiety, the substituted aromatic ring, and the iodine atom, give rise to a distinct spectroscopic fingerprint. Understanding these characteristics is paramount for reaction monitoring, quality control, and regulatory compliance in the pharmaceutical manufacturing process. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with a detailed synthetic protocol.

Figure 1: Chemical Structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet, broad | 1H | -COOH |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.3 | Doublet of doublets | 1H | Ar-H |

| ~7.1 | Doublet | 1H | Ar-H |

| ~2.7 | Quartet | 2H | -CH₂-CH₃ |

| ~1.6 | Singlet | 6H | -C(CH₃)₂ |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ |

Note: The aromatic protons' splitting patterns and precise shifts are estimations and would be highly dependent on the final conformation and electronic environment. Aryl protons typically resonate in the 6.5-8.0 ppm range.[4]

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | -COOH |

| ~140-145 | Ar-C (quaternary) |

| ~135-140 | Ar-C (quaternary) |

| ~130-135 | Ar-CH |

| ~125-130 | Ar-CH |

| ~90-100 | Ar-C-I |

| ~45-50 | -C(CH₃)₂ |

| ~25-30 | -CH₂-CH₃ |

| ~20-25 | -C(CH₃)₂ |

| ~15 | -CH₂-CH₃ |

Note: The carbon attached to the iodine atom is expected to be significantly shielded due to the 'heavy-atom effect', though this effect can decrease with increasing oxidation state of iodine.[5] Aromatic carbons typically appear in the 120-150 ppm range.[4]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 2950-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1600-1585 | Medium-Weak | C=C stretch (aromatic ring) |

| 1400-1500 | Medium-Weak | C=C stretch (aromatic ring) |

| 1210-1320 | Strong | C-O stretch |

| 900-675 | Strong | C-H out-of-plane bend (aromatic) |

Note: The broad O-H stretch is a hallmark of carboxylic acids and is due to strong hydrogen bonding.[6][7] The C=O stretch is also a very strong and characteristic absorption.[8]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 318 | [M]⁺, Molecular ion |

| 303 | [M - CH₃]⁺ |

| 273 | [M - COOH]⁺ |

| 191 | [M - I]⁺ |

| 146 | [M - I - COOH]⁺ |

Note: The presence of iodine (¹²⁷I, 100% natural abundance) will result in a distinct molecular ion peak.[9] Halogenated compounds can exhibit characteristic fragmentation patterns.[10][11][12][13]

Experimental Protocols

The following protocols are based on established synthetic methods for this compound and general procedures for spectroscopic analysis.

Synthesis of this compound

This synthesis is adapted from a known process for preparing this key Alectinib intermediate.[1][2]

Materials:

-

2-(4-ethylphenyl)-2-methylpropanoic acid

-

N-Iodosuccinimide (NIS)

-

Acetic acid

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-(4-ethylphenyl)-2-methylpropanoic acid in acetic acid, add N-Iodosuccinimide in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Analysis

¹H and ¹³C NMR:

-

Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Alternatively, prepare a KBr pellet of the sample for transmission IR spectroscopy.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Signaling Pathway Context

As an intermediate for Alectinib, this compound is a precursor to a molecule that targets the ALK signaling pathway. Alectinib inhibits ALK phosphorylation, which in turn blocks the downstream signaling proteins STAT3 and AKT, leading to a reduction in tumor cell viability.[2]

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While the presented spectroscopic data are predictive, they offer valuable benchmarks for researchers involved in the synthesis and analysis of this important pharmaceutical intermediate. The detailed protocols and workflow diagrams serve as practical resources for laboratory work. Further empirical studies are encouraged to validate and expand upon the data presented herein.

References

- 1. This compound | 1256584-73-2 [chemicalbook.com]

- 2. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 3. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

Characterization of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS No. 1256584-73-2), a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document collates available physicochemical properties, predicted spectroscopic characteristics, and detailed experimental protocols for its synthesis and subsequent utilization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its primary significance lies in its role as a crucial building block in the multi-step synthesis of Alectinib, a targeted therapy for non-small cell lung cancer.[1][2] The structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1256584-73-2 | [3] |

| Molecular Formula | C₁₂H₁₅IO₂ | [3] |

| Molecular Weight | 318.15 g/mol | [4] |

| Boiling Point | 369.6 ± 27.0 °C (Predicted) | [5] |

| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.32 ± 0.11 (Predicted) | [5] |

| Purity | >98% to 99% (As reported by suppliers) | [3][4] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons. The aromatic protons will likely appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The quartet and triplet of the ethyl group would be observed, as well as a singlet for the two methyl groups on the propanoic acid moiety.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display signals for the carbon atoms of the benzene ring, the ethyl group, the two equivalent methyl groups, the quaternary carbon, and the carboxylic acid carbon. The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 170-185 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.[6] A strong carbonyl (C=O) stretching vibration should be present around 1700-1725 cm⁻¹.[6] C-H stretching vibrations from the alkyl and aromatic groups are expected in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (318.15). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the alkyl substituents.

Experimental Protocols

The following sections detail the synthesis of this compound and its subsequent use in the synthesis of a key Alectinib intermediate.

Synthesis of this compound

One common method for the synthesis of the title compound involves the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.[2]

Reagents and Materials:

-

2-(4-ethylphenyl)-2-methylpropanoic acid

-

N-Iodosuccinimide (NIS)

-

Acetic acid

-

Acetonitrile

-

Methanesulfonic acid

-

Sodium hydrogen sulfate solution

-

n-Heptane

Procedure:

-

A suspension of 2-(4-ethylphenyl)-2-methylpropanoic acid (0.2 moles) and N-iodosuccinimide (0.2 moles) in acetonitrile is prepared in a reaction vessel and cooled to 15-25 °C.

-

Methanesulfonic acid (0.3 moles) is added slowly to the cooled suspension.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is quenched with a sodium hydrogen sulfate solution.

-

The precipitated solid is collected by filtration and dried.

-

The crude product is recrystallized from n-Heptane to yield the purified this compound.

Expected Yield and Purity:

-

Yield: 85%

-

Purity: 99% (by HPLC)

Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

This protocol describes the conversion of this compound to a subsequent intermediate in the Alectinib synthesis pathway.[7]

Reagents and Materials:

-

This compound

-

Mono-tert-butyl malonic acid

-

Triethylamine (TEA)

-

Magnesium chloride

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve mono-tert-butyl malonic acid (1.41 moles) in THF at room temperature.

-

Cool the mixture to 10-15 °C and slowly add triethylamine (3.14 moles), followed by the addition of magnesium chloride (1.65 moles).

-

Stir the resulting mixture for approximately 2 hours at 25-30 °C.

-

In a separate vessel, dissolve this compound (0.7858 moles) in THF under a nitrogen atmosphere at room temperature and then cool to 10-15 °C.

-

This solution is then presumably reacted with the activated malonate species to form tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.

Mandatory Visualizations

Synthetic Pathway of Alectinib Intermediate

The following diagram illustrates the initial steps in the synthesis of Alectinib, highlighting the role of this compound.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the laboratory synthesis and purification of this compound.

Biological Activity and Applications

The primary application of this compound is as a pharmaceutical intermediate in the production of Alectinib.[2][4] Alectinib is a potent and highly selective inhibitor of anaplastic lymphoma kinase (ALK), which is a key driver in certain types of non-small cell lung cancer.[2] As a member of the arylpropionic acid class of molecules, there is a theoretical potential for anti-inflammatory properties, though no specific studies have been published to confirm this for this particular compound. Its utility is firmly established within the context of cancer therapeutic manufacturing.[4]

Conclusion

This compound is a well-characterized intermediate with defined physicochemical properties and established synthetic protocols. While detailed public spectroscopic data is limited, its structural features allow for reliable prediction of its spectral characteristics. The provided experimental procedures and workflows offer a solid foundation for its synthesis and application in the development of Alectinib and potentially other novel therapeutics. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and characterization of pharmaceutical intermediates.

References

- 1. Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | 1256584-74-3 | Benchchem [benchchem.com]

- 2. This compound | 1256584-73-2 [chemicalbook.com]

- 3. Synthonix, Inc > 1256584-73-2 | this compound [synthonix.com]

- 4. 1256584-73-2|this compound|BLD Pharm [bldpharm.com]

- 5. Buy Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | 1256584-74-3 [smolecule.com]

- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

A Technical Guide to the Solubility and Stability of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties and the anticipated solubility and stability characteristics of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2][3] Due to the limited availability of specific experimental data in the public domain for this non-commercial compound, this document outlines standardized experimental protocols for determining its solubility and stability profiles in accordance with pharmaceutical industry standards. Furthermore, it offers a scientifically grounded estimation of these properties based on its structural features—a carboxylic acid and an iodo-aromatic compound. This guide is intended to support researchers and drug development professionals in handling, formulating, and analyzing this important pharmaceutical intermediate.

Introduction

This compound (CAS 1256584-73-2) is a crucial building block in the multi-step synthesis of Alectinib, a highly selective and potent therapeutic agent used in the treatment of non-small cell lung cancer.[1][3] The physical and chemical properties of this intermediate, particularly its solubility and stability, are critical parameters that can significantly impact the efficiency, reproducibility, and safety of the manufacturing process. Understanding these characteristics is essential for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256584-73-2 | [1][4] |

| Molecular Formula | C12H15IO2 | [4] |

| Molecular Weight | 318.15 g/mol | [4] |

| Boiling Point (predicted) | 369.6 ± 27.0 °C | [5] |

| pKa (predicted) | 4.32 ± 0.11 | |

| Physical Form | Solid | [5] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not published. However, based on its chemical structure, a qualitative solubility profile can be predicted. The molecule possesses a carboxylic acid group, which can engage in hydrogen bonding, and a larger, non-polar substituted phenyl ring.

Expected Solubility:

-

Aqueous Solubility: As a carboxylic acid with a relatively large hydrocarbon component, it is expected to have low solubility in water.[1][6][7] The solubility is expected to increase significantly in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the more polar carboxylate salt.

-

Organic Solvent Solubility: It is anticipated to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), and ketones (e.g., acetone).[1][6][7][8][9] Solubility in non-polar solvents like hexanes is likely to be limited.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to quantitatively determine the solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV) or other validated analytical method.

Procedure:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to separate the supernatant from the solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC.

-

Calculate the solubility in mg/mL or mol/L.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | 1256584-73-2 [chemicalbook.com]

- 3. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. Synthonix, Inc > 1256584-73-2 | this compound [synthonix.com]

- 5. This compound | 1256584-73-2 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

In-Depth Technical Guide: Safe Handling and Storage of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A comprehensive, official Safety Data Sheet (SDS) for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS No. 1256584-73-2) is not publicly available. The information and recommendations provided herein are compiled from available chemical data, patents detailing its synthesis, and general safety principles for structurally related compounds, specifically aromatic carboxylic acids and organoiodine compounds. All laboratory operations should be conducted following a thorough, site-specific hazard assessment.

Introduction and Chemical Identity

This compound is a specialized organic compound primarily utilized as a key intermediate in the pharmaceutical industry.[1][2][3] Its most notable application is in the multi-step synthesis of Alectinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[3][4][5] Alectinib is a crucial therapeutic agent for the treatment of certain types of non-small cell lung cancer (NSCLC).[4][5] The molecular structure incorporates an iodinated aromatic ring and a carboxylic acid moiety, which define its reactivity and inform the necessary safety protocols.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of the compound. Note that some values are predicted and should be treated as estimates.

| Property | Value | Source(s) |

| CAS Number | 1256584-73-2 | [1][6][7] |

| Molecular Formula | C₁₂H₁₅IO₂ | [6][7] |

| Molecular Weight | 318.15 g/mol | [2][8][9] |

| Boiling Point | 369.6 ± 27.0 °C (Predicted) | [2] |

| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.32 ± 0.11 (Predicted) | [2] |

| Purity | >98% (As supplied by vendors) | [6] |

| Appearance | Not specified (likely a white to off-white solid) | [2][8] |

Hazard Identification and General Safety Principles

As a specific toxicological profile is unavailable, a conservative approach based on the compound's functional groups is mandatory.

-

Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][10] The acidity of this compound is indicated by its predicted pKa of 4.32.[2]

-

Organoiodine Moiety: Organoiodine compounds can be toxic and may release iodine or hydrogen iodide upon decomposition (e.g., through heat or combustion). The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide a good leaving group and suggesting potential reactivity.[11] Samples may be light-sensitive and can sometimes develop a yellow color due to the formation of elemental iodine.[11]

-

Pharmaceutical Intermediate: As an intermediate for a potent anti-cancer drug, the compound itself may possess biological activity. Assume the compound is toxic and handle with appropriate containment.

Safe Handling and Personal Protective Equipment (PPE)

All operations involving this compound should be performed by trained personnel within a controlled laboratory environment.

Engineering Controls

-

Fume Hood: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and change them frequently, especially after direct contact.

-

Body Protection: A standard laboratory coat must be worn. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

-

Avoid all direct contact with the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage and Stability

Proper storage is critical to maintain the compound's integrity and ensure safety.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.[6] A recommended storage temperature is between 2-8°C in a refrigerator.[8]

-

Light: Protect from direct sunlight and strong light to prevent degradation.

-

Incompatibilities: Store separately from strong bases, oxidizing agents, and reactive metals. Carboxylic acids can react exothermically with bases and can be corrosive to metals.[6][10]

Experimental Protocols and Workflows

This compound is a key intermediate in the synthesis of Alectinib. The general synthetic pathway involves the iodination of a precursor molecule.

Synthesis of this compound

A common method described in the literature involves the electrophilic iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.[1][12]

Reactants:

-

2-(4-ethylphenyl)-2-methylpropanoic acid (Precursor)

-

N-Iodosuccinimide (NIS) (Iodinating Agent)

-

Anhydrous Acetic Acid or Acetonitrile (Solvent)

-

Methanesulfonic acid (Catalyst, if using acetonitrile)[12]

General Protocol:

-

The precursor, 2-(4-ethylphenyl)-2-methylpropanoic acid, is dissolved in the chosen solvent (e.g., acetic acid) in a reaction vessel under an inert atmosphere (e.g., nitrogen).[1]

-

The iodinating agent, N-Iodosuccinimide, is added to the solution portion-wise while maintaining control of the reaction temperature.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a duration sufficient to ensure complete conversion (typically monitored by HPLC or TLC).[12]

-

Upon completion, the reaction is quenched (e.g., with an aqueous solution of sodium bisulfite to remove excess iodine).

-

The product is isolated through extraction and purified, often by recrystallization from a suitable solvent system (e.g., n-Heptane).[12]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the target compound.

Caption: Workflow for the synthesis of the target compound.

Spill and Emergency Procedures

Spill Response

-

Minor Spill (Solid): Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place into a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Minor Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed container for disposal.

-

Major Spill: Evacuate the area immediately. Alert others and contact the institution's emergency response team. Prevent the spill from entering drains.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Flow for Safe Laboratory Operations

The following diagram outlines the logical decision-making process for safely handling the compound.

Caption: Logical workflow for safe handling and storage.

Disposal Considerations

Waste generated from handling this compound must be treated as hazardous.

-

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Waste should be segregated into appropriate, clearly labeled containers. As this is a halogenated organic compound, it should be placed in a container for halogenated organic waste.

References

- 1. studyrocket.co.uk [studyrocket.co.uk]

- 2. This compound CAS 1256584-73-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 1256584-73-2 [chemicalbook.com]

- 4. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]

- 5. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 7. Synthonix, Inc > 1256584-73-2 | this compound [synthonix.com]

- 8. smartlabs.co.za [smartlabs.co.za]

- 9. This compound - [sigmaaldrich.com]

- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 11. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 12. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the targeted anti-cancer therapeutic, Alectinib.[1][2] The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound with the following key properties:

| Property | Value | Source(s) |

| CAS Number | 1256584-73-2 | [1][3][4] |

| Molecular Formula | C12H15IO2 | [3][4] |

| Molecular Weight | 318.15 g/mol | [3] |

| Boiling Point | 369.6 ± 27.0 °C | [3] |

| Density | 1.547 ± 0.06 g/cm³ | [3] |

| pKa | 4.32 ± 0.11 | [3] |

| Purity | >98% to ≥99%+ | [1][3][4] |

| Synonyms | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid, 2-(3-Iodo-4-ethylphenyl)-2-methylpropionic acid | [1][3] |

Application in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the manufacturing of Alectinib.[1][2] Alectinib is a highly selective and potent inhibitor of anaplastic lymphoma kinase (ALK), a tyrosine kinase involved in the development and progression of certain types of non-small cell lung cancer (NSCLC).[2] The synthesis of Alectinib involves the use of this compound to construct a key part of the final drug molecule.[5][6] Beyond Alectinib, it is also noted as an intermediate for other anti-tumor drugs such as erlotinib and neratinib hydrochloride.[1]

Material Safety and Handling

A complete Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier. However, based on available information, the following handling and storage guidelines are recommended:

-

Storage: Keep in a dark place, sealed in a dry, well-ventilated area.[7] Recommended storage temperature is between 2-8°C.[7]

-

Handling: Use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Do not eat, drink, or smoke when using this product.[8]

-

First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

-

First Aid (IF ON SKIN): Wash with plenty of water and soap.[8]

-

First Aid (IF INHALED): Remove person to fresh air and keep comfortable for breathing.[8]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[8]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been described. One common method involves the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.

Method 1: Iodination with N-Iodosuccinimide

This protocol is adapted from documented laboratory procedures.[1]

-

Reactants:

-

2-(4-Ethylphenyl)-2-methylpropanoic acid

-

N-Iodosuccinimide (NIS)

-

Acetic acid (solvent)

-

-

Procedure:

-

Dissolve 2-(4-Ethylphenyl)-2-methylpropanoic acid in acetic acid in a suitable reaction vessel.

-

Add N-Iodosuccinimide to the solution.

-

Stir the reaction mixture for approximately 2 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and crystallization.

-

A visual representation of this synthetic workflow is provided below.

Caption: Synthetic workflow for this compound.

Role in Alectinib Synthesis

The conversion of this compound to Alectinib involves a multi-step process. A patent describes a process where it is reacted with Mono-tert-butyl malonate, followed by subsequent reactions to form the core structure of Alectinib.[5]

A simplified logical flow of this multi-step synthesis is illustrated below.

Caption: Simplified pathway from the intermediate to Alectinib.

References

- 1. This compound | 1256584-73-2 [chemicalbook.com]

- 2. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. This compound CAS 1256584-73-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Synthonix, Inc > 1256584-73-2 | this compound [synthonix.com]

- 5. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 1256584-73-2|this compound|BLD Pharm [bldpharm.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is a key synthetic intermediate in the preparation of Alectinib, a highly selective, second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] Alectinib is an important therapeutic agent for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in a research and drug development context. While this compound belongs to the class of arylpropanoic acids, which are known to possess a range of biological activities including anti-inflammatory, analgesic, and anticancer effects, there is currently limited public data on the specific direct biological activity of this particular intermediate.[3][4][5][6] Its primary and well-documented application is in the multi-step synthesis of Alectinib.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1256584-73-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₅IO₂ | --INVALID-LINK-- |

| Molecular Weight | 318.15 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to white solid | [Various supplier websites] |

| Purity | Typically >98% | [Various supplier websites] |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and THF | Inferred from synthetic protocols |

Experimental Protocols

The primary application of this compound is as a starting material for the synthesis of Alectinib. The following protocols are based on procedures described in the scientific and patent literature.

Protocol 1: Synthesis of this compound

This protocol describes the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.

Materials:

-

2-(4-ethylphenyl)-2-methylpropanoic acid

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid

-

Sodium thiosulfate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

In a reaction vessel, dissolve 2-(4-ethylphenyl)-2-methylpropanoic acid in acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add N-Iodosuccinimide (NIS) to the cooled solution.

-

Carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to reduce excess iodine.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as aqueous methanol or by suspending in hexanes, to yield pure this compound.

Protocol 2: Conversion to a Key Alectinib Intermediate

This protocol outlines the conversion of this compound to tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, a subsequent intermediate in the synthesis of Alectinib.

Materials:

-

This compound

-

Mono-tert-butyl malonate

-

Triethylamine (TEA)

-

Magnesium chloride (MgCl₂)

-

Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of this compound and mono-tert-butyl malonate in anhydrous THF, add triethylamine.

-

Add magnesium chloride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction with an acidic aqueous solution (e.g., 1M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.

Experimental Workflow and Signaling Pathway

Workflow for the Synthesis of Alectinib Intermediate

The following diagram illustrates the experimental workflow for the synthesis of a key Alectinib intermediate starting from this compound.

Caption: Synthetic workflow for an Alectinib intermediate.

Alectinib Signaling Pathway

While this compound is a synthetic precursor, the final product, Alectinib, targets the ALK signaling pathway. Understanding this pathway is crucial for researchers in drug development.

Caption: Alectinib inhibits the EML4-ALK fusion protein.

Conclusion

This compound is a vital building block in the synthesis of the targeted anti-cancer therapeutic, Alectinib. The protocols and diagrams provided herein are intended to guide researchers and scientists in the synthesis and understanding of the context in which this important intermediate is utilized. Further research into the potential direct biological activities of this compound may reveal novel applications.

References

- 1. This compound | 1256584-73-2 [chemicalbook.com]

- 2. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

Application Notes and Protocols for the Analysis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical methods used in the characterization and quality control of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid , a key intermediate in the synthesis of the anti-cancer drug Alectinib.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying this compound.[4] While a specific validated method for this intermediate is not widely published, a robust method can be developed based on the analytical procedures for the final active pharmaceutical ingredient, Alectinib, and other similar compounds. The following protocol is a recommended starting point for method development and validation.

Experimental Protocol: Proposed Reversed-Phase HPLC Method

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time. A UV detector is suitable for the analysis of this aromatic compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for pH adjustment)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a standard solution of approximately 100 µg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution using the sample to be analyzed.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 20 mM Ammonium acetate buffer (pH adjusted to 4.5 with formic acid) B: Acetonitrile |

| Gradient | 60% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, and return to 60% B for re-equilibration. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Data Analysis:

-

Purity Assessment: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Quantitative Analysis: A calibration curve can be constructed by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the sample can then be determined by comparing its peak area to the calibration curve.

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are the most informative.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Analysis:

-

¹H NMR: Expect signals corresponding to the ethyl group protons, the aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts, integration, and coupling patterns will confirm the connectivity of the protons.

-

¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

-

Expected Spectral Data Summary:

| Functional Group | ¹H NMR Chemical Shift (ppm) (Predicted) | ¹³C NMR Chemical Shift (ppm) (Predicted) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 175 - 185 |

| Aromatic (Ar-H) | 7.0 - 8.0 (multiplets) | 120 - 150 |

| Ethyl (-CH₂CH₃) | 2.5 - 2.8 (quartet), 1.1 - 1.3 (triplet) | 20 - 30, 10 - 20 |

| Methyl (-C(CH₃)₂) | 1.4 - 1.6 (singlet) | 25 - 35 |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure of the molecule through fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via an HPLC system (LC-MS) or direct infusion.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules like carboxylic acids.

-

Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis:

-

The molecular ion peak should correspond to the calculated molecular weight of the compound (C₁₂H₁₅IO₂ = 318.15 g/mol ).

-

In negative ion mode, expect to see a prominent peak at m/z [M-H]⁻ = 317.01.

-

In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed.

-

Logical Relationship of Analytical Techniques

Caption: Relationship between synthesis and key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Approach

For certain applications, particularly for the analysis of volatile impurities, GC-MS can be employed. However, due to the low volatility and polar nature of the carboxylic acid, derivatization is typically required.

Principle: GC-MS separates volatile compounds in the gas phase followed by detection using mass spectrometry. Derivatization converts the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).

Experimental Protocol: Derivatization and GC-MS Analysis

-

Derivatization (Esterification):

-

Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

-

Add an acid catalyst (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture under reflux for 1-2 hours to form the methyl ester.

-

Neutralize the reaction mixture and extract the ester with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract and concentrate it before GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) mode.

-

-

Data Analysis: The resulting mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the ester and characteristic fragmentation patterns that can be used for identification.

References

Application Notes and Protocols: Utilizing 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid in the Development of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is a critical chemical intermediate in the synthesis of highly potent and selective kinase inhibitors, most notably Alectinib.[1][2][3][4] Alectinib is a second-generation oral drug that selectively inhibits the activity of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[5] Aberrant ALK activity, often due to genetic rearrangements such as the EML4-ALK fusion protein, is a key driver in certain cancers, particularly non-small cell lung cancer (NSCLC).[6][7] Alectinib has demonstrated significant efficacy in treating ALK-positive NSCLC, including cases with brain metastases, due to its ability to cross the blood-brain barrier.[8] This document provides detailed application notes and protocols for the use of this compound as a starting material for the synthesis of ALK inhibitors and for the subsequent evaluation of the synthesized compounds.

The Role of this compound in Kinase Inhibitor Synthesis

This compound serves as a crucial building block in the multi-step synthesis of Alectinib.[1][9] Its specific chemical structure is strategically designed for the elaboration of the complex carbazole core of Alectinib. The ethyl and iodo substituents on the phenyl ring are key features that ultimately contribute to the high affinity and selectivity of Alectinib for the ALK kinase domain.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development of the central and peripheral nervous systems. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) that result in constitutive, ligand-independent dimerization and activation of the ALK kinase domain. This aberrant activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and migration.[10][11][12][13] Alectinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling pathways.[6][8][14]

References

- 1. This compound | 1256584-73-2 [chemicalbook.com]

- 2. tantuchemicals.com [tantuchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1256584-73-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound/1256584-73-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 9. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. drugs.com [drugs.com]

Application Notes and Protocols: Alectinib and its Intermediates in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing alectinib and its related compounds in various cell-based assays to assess their therapeutic potential. The focus is on evaluating anti-cancer efficacy through viability, apoptosis, and mechanism of action studies.

Introduction

Alectinib is a potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2][3][4] It is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements.[1][5][6] Understanding the cellular effects of alectinib and its intermediates is paramount for drug development, mechanism of action studies, and the investigation of resistance mechanisms. Cell-based assays are fundamental tools for these investigations, providing insights into how these compounds affect cancer cell proliferation, survival, and underlying signaling pathways. Alectinib works by blocking the phosphorylation of ALK, which in turn inhibits downstream signaling pathways such as PI3K/AKT and MAPK, ultimately leading to decreased tumor cell viability and apoptosis.[2][6]

While alectinib is the primary active pharmaceutical ingredient, its synthetic intermediates and metabolites can also be of interest. For instance, the major active metabolite of alectinib, M4, is produced by deethylation at the morpholine ring and exhibits pharmacological activity.[7][8][9] Additionally, synthetic analogues, such as fluoroethyl alectinib, have been synthesized and evaluated for their cytotoxic effects.[5] These notes will primarily focus on alectinib, with comparative data for its relevant intermediates where available.

Data Presentation: Quantitative Analysis of Alectinib and Intermediates

The following tables summarize the quantitative data on the efficacy of alectinib and a related intermediate in cell-based assays.

Table 1: Cell Viability (IC50) Data for Alectinib and a Fluoroethyl Analogue

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Alectinib | H2228 (ALK-positive NSCLC) | Cytotoxicity Screen | 6.5 | [5] |

| Fluoroethyl alectinib | H2228 (ALK-positive NSCLC) | Cytotoxicity Screen | 10 | [5] |

| Alectinib | KARPAS-299 (lymphoma) | Cell Proliferation | 3 | [2] |

| Alectinib | NB-1 (neuroblastoma) | Cell Proliferation | 4.5 | [2] |

| Alectinib | NCI-H2228 (lung cancer) | Cell Proliferation | 53 | [2] |

Table 2: Apoptosis Induction by Alectinib

| Cell Line | Treatment | Assay | Observation | Reference |

| Various cancer cell lines | 10 µM Alectinib + LED light | Annexin V-FITC/PI | Enhanced cell death | [1] |

| H3122, H2228, A925L | 1 µM Alectinib + siSTAT3 | Caspase-Glo® 3/7 Assay | Increased apoptosis | [10] |

| LC-2/ad and Ba/F3-KIF5B-RET | 100 nM Alectinib + 100 nM Palbociclib | RealTime Glo Annexin V | Increased apoptosis | [11] |

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cell Viability Assay (MTT Protocol)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of alectinib or its intermediates.

Materials:

-

Target adherent cancer cell line (e.g., H2228)

-

Cell Culture Medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Alectinib stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.[12][13]

-

Compound Preparation: Prepare serial dilutions of alectinib from the stock solution in culture medium. A 1:3 or 1:10 serial dilution is recommended for initial experiments.[14]

-

Treatment: Remove the medium from the wells and add 100 µL of the diluted alectinib solutions. Include a vehicle control (DMSO) and a no-treatment control.[15] Incubate for 72 hours.[14]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][15] Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve with the logarithm of the drug concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value using non-linear regression analysis.[15]

Cell Viability Assay (CCK-8 Protocol)

This is an alternative, simpler colorimetric assay for cell viability.

Materials:

-

Target cancer cell line

-

Cell Culture Medium

-

Alectinib stock solution

-

Cell Counting Kit-8 (CCK-8) reagent

-

Sterile 96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension (typically 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours.[16]

-